molecular formula C24H32N2O6 B3941322 1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate

1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate

Cat. No. B3941322
M. Wt: 444.5 g/mol
InChI Key: WBRZSFHKANMHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate, also known as R(+)-DOI, is a synthetic compound that belongs to the phenethylamine family of drugs. It is a potent and selective agonist of the serotonin 5-HT2A receptor and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

R(+)-DOI has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. R(+)-DOI has also been studied for its potential use in the treatment of migraines and cluster headaches.

Mechanism of Action

R(+)-DOI is a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to this receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is thought to be responsible for the antidepressant, anxiolytic, and antipsychotic effects of R(+)-DOI.
Biochemical and Physiological Effects:
R(+)-DOI has been shown to have a number of biochemical and physiological effects. It increases the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are involved in mood regulation. R(+)-DOI also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

R(+)-DOI has a number of advantages for use in lab experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, R(+)-DOI has some limitations as well. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. Additionally, its effects on the brain are complex and not fully understood, which makes it difficult to interpret the results of experiments using R(+)-DOI.

Future Directions

There are many future directions for research on R(+)-DOI. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine the optimal dosage and administration route for R(+)-DOI in these conditions. Another area of interest is the development of new compounds that are more selective and potent agonists of the serotonin 5-HT2A receptor. These compounds may have improved therapeutic efficacy and fewer side effects compared to R(+)-DOI. Finally, more research is needed to understand the complex mechanisms of action of R(+)-DOI in the brain, which may lead to the development of new treatments for neurological and psychiatric disorders.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-25-21-11-10-20(17-22(21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19;3-1(4)2(5)6/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRZSFHKANMHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate
Reactant of Route 2
1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate
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1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate
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1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate
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1-(3,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine oxalate

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